molecular formula C15H12BrN5O3 B414448 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide

Cat. No.: B414448
M. Wt: 390.19g/mol
InChI Key: KKYPPAKDTNGTDA-UHFFFAOYSA-N
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Description

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide is a complex organic compound that features a pyrazole ring substituted with bromine, nitro, and methyl groups, as well as a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution of Bromine: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-bromo-3-nitro-5-methyl-1H-pyrazol-1-yl}-N-(3-quinolinyl)acetamide is unique due to its specific substitution pattern and the presence of both pyrazole and quinoline moieties. This combination of structural features may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H12BrN5O3

Molecular Weight

390.19g/mol

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-quinolin-3-ylacetamide

InChI

InChI=1S/C15H12BrN5O3/c1-9-14(16)15(21(23)24)19-20(9)8-13(22)18-11-6-10-4-2-3-5-12(10)17-7-11/h2-7H,8H2,1H3,(H,18,22)

InChI Key

KKYPPAKDTNGTDA-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-])Br

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC3=CC=CC=C3N=C2)[N+](=O)[O-])Br

Origin of Product

United States

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